(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: is a complex organic compound that features a combination of aromatic rings, thiazole, and acrylonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Acrylonitrile: The thiazole derivative is then coupled with 2,5-dimethoxybenzaldehyde through a Knoevenagel condensation reaction in the presence of a base like piperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,5-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
- Structural Features : The presence of both 2,5-dimethoxyphenyl and 3,4-dimethylphenyl groups in the same molecule is unique and may confer distinct chemical and biological properties.
- Reactivity : The combination of functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-6-16(9-15(14)2)20-13-27-22(24-20)18(12-23)10-17-11-19(25-3)7-8-21(17)26-4/h5-11,13H,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVWGFIFMJEOFX-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.